molecular formula C19H15N3OS B5815221 N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide

Cat. No. B5815221
M. Wt: 333.4 g/mol
InChI Key: SYFBCMNBUXPXJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide, also known as BTA-1, is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. BTA-1 belongs to the class of benzothiadiazole derivatives, which are known to exhibit various biological activities.

Mechanism of Action

The mechanism of action of N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. This compound has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. This compound has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPAR-γ), which is involved in the regulation of glucose and lipid metabolism.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects in scientific research studies. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide in lab experiments is its ability to modulate multiple signaling pathways, which makes it a versatile tool for studying various biological processes. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for the scientific research on N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications.

Synthesis Methods

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide can be synthesized using a multi-step reaction process. The synthesis involves the reaction of 2-naphthylamine with 2-chloroacetyl chloride to form 2-(1-naphthyl)acetamide. This intermediate is then reacted with 5-methyl-2-amino-1,3-benzothiazole-4-carboxylic acid to yield the final product, this compound.

Scientific Research Applications

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-(1-naphthyl)acetamide has been studied for its potential therapeutic properties in various scientific research studies. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(5-methyl-2,1,3-benzothiadiazol-4-yl)-2-naphthalen-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3OS/c1-12-9-10-16-19(22-24-21-16)18(12)20-17(23)11-14-7-4-6-13-5-2-3-8-15(13)14/h2-10H,11H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYFBCMNBUXPXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=NSN=C2C=C1)NC(=O)CC3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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